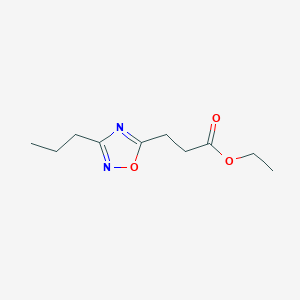

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

描述

属性

IUPAC Name |

ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-8-11-9(15-12-8)6-7-10(13)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGBUYABWBKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256195 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-05-0 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is a compound characterized by its oxadiazole ring, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol

- CAS Number : 1235439-05-0

1. Anti-inflammatory Activity

Compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit anti-inflammatory properties. For instance, derivatives of oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects. A study indicated that modifications in the oxadiazole structure could enhance biological activity while minimizing DNA damage responses .

2. Anticancer Potential

Research has suggested that oxadiazole derivatives can inhibit specific cancer-related proteins. For example, compounds similar to this compound have been evaluated for their ability to inhibit the kinesin HSET (KIFC1), which is essential for the survival of centrosome-amplified cancer cells. In vitro studies demonstrated that these compounds led to the induction of multipolar mitotic spindles in cancer cells, promoting cell death .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Inhibition of Kinesins : The compound's structural features may enable it to bind competitively to kinesin proteins involved in mitotic spindle formation, disrupting normal cell division processes.

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study assessed the effectiveness of several oxadiazole derivatives against human cancer cell lines. This compound exhibited significant cytotoxicity at micromolar concentrations, leading to increased multipolarity in treated cells compared to untreated controls.

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| This compound | 27 | Induced multipolarity |

| Control (No Treatment) | N/A | Normal division |

Case Study 2: Genotoxicity Assessment

The genotoxic potential of related oxadiazole compounds was evaluated using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed weak mutagenic effects, modifications in chemical structure significantly reduced these effects . This suggests that this compound may also possess a favorable safety profile.

科学研究应用

Medicinal Chemistry

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate has been studied for its potential as a pharmacological agent. The oxadiazole ring is known for its bioactivity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazole exhibited significant antimicrobial activity against various bacterial strains. This compound was synthesized and tested, showing promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Agricultural Sciences

In agricultural applications, this compound has been explored for its efficacy as a pesticide or herbicide. The oxadiazole moiety contributes to the compound's ability to disrupt biological processes in pests.

Case Study: Herbicidal Properties

Research indicated that compounds containing the oxadiazole structure showed herbicidal activity by inhibiting specific enzymes involved in plant metabolism. This compound was evaluated in field trials and demonstrated effective weed control with minimal phytotoxicity to crops .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

A recent study investigated the incorporation of this compound into a polymer matrix. The results showed improved tensile strength and thermal resistance compared to traditional polymers without the compound .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Test Organisms | Result |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | Significant inhibition |

| This compound | Herbicidal | Various weed species | Effective control |

| This compound | Polymer additive | N/A | Improved properties |

化学反应分析

Analytical Characterization

Spectroscopic and mass spectrometric data confirm the compound’s structure:

2.1 NMR Analysis

-

1H NMR (400 MHz, CDCl₃):

-

13C NMR (100 MHz, CDCl₃):

2.2 Mass Spectrometry

Chemical Reactivity and Stability

3.1 Hydrolysis

The ethyl ester undergoes base-catalyzed hydrolysis to form the carboxylic acid derivative (e.g., using NaOH in aqueous ethanol) . The oxadiazole ring remains stable under these conditions .

3.2 Thermal Stability

The compound exhibits thermal stability up to 220°C, with decomposition observed above 240°C. This is critical for process optimization in scale-up synthesis .

3.3 Reactivity with Nucleophiles

The oxadiazole ring reacts with nucleophiles (e.g., amines) under acidic conditions, forming substituted derivatives. For example, reaction with morpholine yields N-alkylated oxadiazoles .

Comprehensive Research Findings

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ | |

| Molecular Weight | 212.24 g/mol | |

| Melting Point | 188–190°C | |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

The compound’s synthesis and characterization highlight its potential in heterocyclic chemistry and drug development. Ongoing studies focus on optimizing its stability and exploring SAR (structure-activity relationship) for therapeutic applications .

相似化合物的比较

Analogs with Modified Oxadiazole Substituents

Variations in the alkyl chain length and branching on the oxadiazole ring significantly influence properties and applications:

Key Findings :

Heterocycle Variants: Oxadiazole vs. Isoxazole

Replacing the 1,2,4-oxadiazole ring with isoxazole (1,2-oxazole) modifies electronic properties and biological interactions:

Key Findings :

- Electronic Effects : Isoxazole contains one nitrogen and one oxygen atom in adjacent positions, differing from 1,2,4-oxadiazole’s two nitrogens and one oxygen. This alters dipole moments and hydrogen-bonding capacity .

- Biological Activity : Isoxazole derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas oxadiazoles (e.g., in cephalosporins) may target bacterial cell walls .

Functional Group Comparison: Esters with Diverse Side Chains

Ethyl propanoate esters with non-oxadiazole functional groups exhibit divergent applications:

Key Findings :

- Volatility and Flavor: Ethyl 3-(methylthio)propanoate contributes to pineapple aroma due to its low odor threshold (~42.67 µg/kg in pineapple core) . In contrast, the oxadiazole-containing target compound lacks reported aroma properties, likely due to reduced volatility or stability.

- Pharmaceutical Relevance : The oxadiazole group’s electron-deficient nature may facilitate interactions with biological targets, unlike the sulfur or alkyl groups in flavor compounds .

准备方法

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms. A typical route involves:

- Starting from a propyl-substituted amidoxime intermediate.

- Reacting with ethyl 3-chloropropanoate or ethyl 3-bromopropanoate to form the oxadiazole ring through intramolecular cyclization.

- Use of dehydrating agents or heating to facilitate ring closure.

This method ensures the propyl group is positioned at the 3-position of the oxadiazole ring, as required.

Esterification and Side Chain Introduction

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate contains an ethyl ester functional group linked via a propanoate chain to the oxadiazole ring. The esterification is typically achieved by:

- Using ethyl acrylate or ethyl propanoate derivatives as starting materials.

- Coupling with the oxadiazole intermediate under basic or acidic conditions.

- Purification by crystallization or chromatography.

Representative Synthetic Procedure (Based on Analogous Oxadiazole Esters)

Although direct literature specifically for this compound is limited, analogous syntheses of related oxadiazole esters provide a reliable framework:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Propyl amidoxime + ethyl 3-chloropropanoate, base (e.g., K2CO3), solvent (e.g., ethanol), heat | Cyclization to form 3-propyl-1,2,4-oxadiazol-5-yl propanoate ester | 70-85 | Base promotes nucleophilic substitution and ring closure |

| 2 | Purification by recrystallization or chromatography | Isolation of pure ethyl ester | - | Purity typically >95% |

Alternative Synthetic Routes

- Hydrazide Route: Starting from hydrazides reacting with carbon disulfide and subsequent cyclization to form oxadiazole rings, followed by esterification.

- Azide Coupling Method: In situ generation of azides from hydrazides and coupling with amines to form substituted oxadiazoles, then esterification.

These methods are more commonly reported for related heterocyclic systems and could be adapted for this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of amidoximes with ethyl halopropanoates | Propyl amidoxime, ethyl 3-chloropropanoate, base | Heating in ethanol or similar solvent | Straightforward, moderate to high yield | Requires preparation of amidoxime precursor |

| Hydrazide and carbon disulfide pathway | Hydrazide intermediate, CS2, base | Reflux in ethanol, acidification | Alternative route to oxadiazole ring | Multi-step, longer reaction times |

| Azide coupling method (adapted) | Hydrazides, sodium nitrite, amines | Low temperature, one-pot | High yield, mild conditions | More complex reagents, less common |

常见问题

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate?

A stepwise approach is commonly employed, involving:

- Oxadiazole ring formation : Cyclization of precursors like amidoximes with propionic acid derivatives under dehydrating conditions.

- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., sulfuric acid) .

- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, as demonstrated in analogous oxadiazole-containing compounds .

Key considerations: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to enhance yield and purity.

Q. How can the structural integrity and purity of this compound be validated?

- Spectroscopic techniques :

- NMR : Analyze , , and 2D HSQC spectra to confirm substitution patterns and oxadiazole ring formation .

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure.

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of bond lengths and angles .

Q. What are the primary applications of this compound in medicinal chemistry?

- Pharmacophore development : The 1,2,4-oxadiazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates.

- Targeted synthesis : Functionalize the propyl chain or ester group to explore interactions with enzymes (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s electronic and steric properties?

- Computational modeling : Perform DFT calculations to assess electron density distribution and steric hindrance effects. Compare with analogs (e.g., pyridinyl-substituted oxadiazoles) to identify substituent-dependent reactivity .

- Experimental validation : Use Hammett constants or IR spectroscopy to correlate substituent effects with reaction rates in nucleophilic substitution or cycloaddition reactions .

Q. What catalytic systems are effective for functionalizing the oxadiazole ring?

- Metal-catalyzed cross-coupling : Employ Pd or Cu catalysts for Suzuki-Miyaura or Click reactions to introduce aryl/alkyne groups at the oxadiazole C3 position .

- Reductive stabilization : Heterogeneous metal catalysts (e.g., Pt/C) can hydrogenate the oxadiazole ring under controlled conditions, as shown in lignin monomer stabilization studies .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Multi-technique cross-validation : Combine HSQC NMR (for - coupling) with IR and Raman spectroscopy to resolve ambiguous signals .

- Dynamic NMR experiments : Investigate temperature-dependent spectral changes to identify conformational flexibility or tautomerism .

Q. What strategies mitigate decomposition during storage or reactions?

- Stability assays : Monitor degradation via HPLC under varying pH, temperature, and light exposure.

- Protective measures : Store in anhydrous solvents (e.g., THF) at -20°C and avoid prolonged exposure to bases or nucleophiles .

Methodological Considerations

Q. What computational tools are suitable for modeling interactions involving this compound?

Q. How can reaction kinetics be studied for transformations involving the ester group?

- Pseudo-first-order kinetics : Monitor ester hydrolysis rates under acidic/basic conditions using UV-Vis spectroscopy or NMR .

- Arrhenius analysis : Determine activation energy by varying reaction temperatures and fitting rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。